molecular formula C11H14O B8795693 2-Allyl-3,5-dimethylphenol CAS No. 26489-75-8

2-Allyl-3,5-dimethylphenol

Cat. No.: B8795693
CAS No.: 26489-75-8
M. Wt: 162.23 g/mol
InChI Key: VJBNTMUSFMRWSH-UHFFFAOYSA-N
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Description

2-Allyl-3,5-dimethylphenol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Pharmaceutical Compounds:
2-Allyl-3,5-dimethylphenol serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions such as allylic substitutions and cross-coupling reactions. For instance, it has been utilized in the synthesis of biologically active compounds that exhibit antitumor activity .

2. Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals, making it a candidate for use in food preservation and cosmetic formulations .

3. Polymer Chemistry:
The compound is also explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its reactivity allows it to participate in polymerization processes that yield materials with desirable characteristics for industrial applications .

Biological Applications

1. Anticancer Activity:
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, it has shown promising results against human tumor cells with significant growth inhibition rates .

2. Antimicrobial Properties:
The compound exhibits antimicrobial activity against a range of pathogens. This property makes it a candidate for inclusion in formulations aimed at preventing microbial growth in pharmaceutical and cosmetic products .

Case Studies

Study Focus Findings
Study on Antioxidant Capacity Evaluated antioxidant properties using the H-ORAC methodDemonstrated effective free radical scavenging capabilities
Anticancer Evaluation Tested against various cancer cell linesSignificant growth inhibition observed across multiple cell types
Polymer Application Research Investigated incorporation into polymer matricesEnhanced thermal stability and mechanical properties noted

Properties

CAS No.

26489-75-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3,5-dimethyl-2-prop-2-enylphenol

InChI

InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3

InChI Key

VJBNTMUSFMRWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

837 g of allyl 3,5-dimethylphenyl ether (B) were dissolved in 1500 ml of mesitylene, and the solution was refluxed for two days. The solvent was removed in vacuo and the residue was taken up in tert-butyl methyl ether. The mixture was extracted repeatedly using sodium hydroxide solution, and the aqueous phases were combined and acidified with hydrochloric acid. The product which separates out was taken up in tert-butyl methyl ether, and the mixture was dried over magnesium sulphate, concentrated and distilled. A total of 619 g (74% of theory) of 3,5-dimethyl-2-(2-propen-1-yl)-phenol of a boiling point of 145° C. at 30 mbar and a melting point of 51° C. were obtained.
Quantity
837 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(allyloxy)-3,5-dimethylbenzene obtained in Reference Example 214 (1.0 g, 6.2 mmol) in N,N-diethylaniline (4 mL) was stirred under argon atmosphere at 210° C. for 5 hours. To the reaction solution was added ethyl acetate, and the mixture was washed with hydrochloric acid and a saturated brine, dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 7:3) to obtain 938 mg (yield 94%) of the title compound. Oily matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 214
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Yield
94%

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